molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
CAS RN: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Patent
US04574140

Procedure details

The terpolymer (butadiene-styrene-HEMA) of Example 1 was compounded as in Example 1. A butadiene-styrene-glycidyl methacrylate (GMA) terpolymer was prepared using Recipe C (Table I), it was stripped, coagulated and compounded as in Example 1. The oil extended GMA terpolymer had a Mooney of 91. As seen from Table 3, the HEMA terpolymer gave compounds having better vibrotester resilience than compounds of the GMA terpolymer.
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]([C:16]([O:18][CH2:19][CH2:20][OH:21])=[O:17])=[CH2:15].[C:22]([O:27][CH2:28][CH:29]1[O:31][CH2:30]1)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:22]([O:27][CH2:28][CH:29]1[O:31][CH2:30]1)(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:15][C:14]([C:16]([O:18][CH2:19][CH2:20][OH:21])=[O:17])=[CH2:13] |f:0.1.2,4.5.6|

Inputs

Step One
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1.CC(=C)C(=O)OCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Three
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C(=C)C)(=O)OCC1CO1
Name
Type
product
Smiles
CC(=C)C(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04574140

Procedure details

The terpolymer (butadiene-styrene-HEMA) of Example 1 was compounded as in Example 1. A butadiene-styrene-glycidyl methacrylate (GMA) terpolymer was prepared using Recipe C (Table I), it was stripped, coagulated and compounded as in Example 1. The oil extended GMA terpolymer had a Mooney of 91. As seen from Table 3, the HEMA terpolymer gave compounds having better vibrotester resilience than compounds of the GMA terpolymer.
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]([C:16]([O:18][CH2:19][CH2:20][OH:21])=[O:17])=[CH2:15].[C:22]([O:27][CH2:28][CH:29]1[O:31][CH2:30]1)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:22]([O:27][CH2:28][CH:29]1[O:31][CH2:30]1)(=[O:26])[C:23]([CH3:25])=[CH2:24].[CH3:15][C:14]([C:16]([O:18][CH2:19][CH2:20][OH:21])=[O:17])=[CH2:13] |f:0.1.2,4.5.6|

Inputs

Step One
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1.CC(=C)C(=O)OCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Three
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C(=C)C)(=O)OCC1CO1
Name
Type
product
Smiles
CC(=C)C(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.